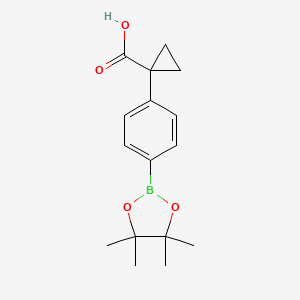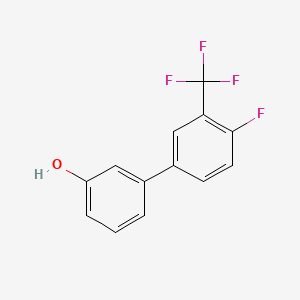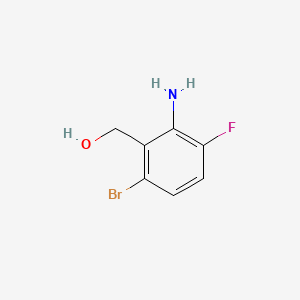
2-METHOXYETHANOL-1,1,2,2-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethanol, also known as methyl cellosolve, is an organic compound with the formula C3H8O2. It is mainly used as a solvent and is a clear, colorless liquid with an ether-like odor . It belongs to a class of solvents known as glycol ethers, which are notable for their ability to dissolve a variety of different types of chemical compounds and for their miscibility with water and other solvents .
Synthesis Analysis
2-Methoxyethanol can be formed by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . It is used as a solvent for many different purposes such as varnishes, dyes, and resins . It is also used as an additive in airplane deicing solutions .Molecular Structure Analysis
The molecular formula of 2-Methoxyethanol is C3H8O2 . It has a molar mass of 76.0944 .Chemical Reactions Analysis
In organometallic chemistry, 2-Methoxyethanol is commonly used for the synthesis of Vaska’s complex and related compounds such as carbonylchlorohydridotris (triphenylphosphine)ruthenium (II). During these reactions, the alcohol acts as a source of hydride and carbon monoxide .Physical And Chemical Properties Analysis
2-Methoxyethanol is a colorless liquid with an ether-like odor . It has a density of 0.965 g/cm3, a melting point of -85 °C, and a boiling point of 124 to 125 °C . It is miscible with water .Applications De Recherche Scientifique
1. Toxicity and Biological Impact
2-Methoxyethanol (2-ME) has been researched for its toxicity effects, particularly on the hormonal system and insulin resistance. A study investigated its impact on blood glucose, nitrite levels, and damage to the Langerhans island of mice, revealing an increase in blood glucose levels and a decrease in nitric oxide when treated with 2-ME (Darmanto et al., 2018).
2. Chemical Ionization and Reaction Studies
2-Methoxyethanol has been used in chemical ionization studies. It produces various reagent ions, which have been observed to react with different compounds, forming adduct ions. This includes reactions with ketones, aldehydes, alcohols, and phenols, indicating its potential utility in analytical chemistry (Pakarinen & Vainiotalo, 1996).
3. Hydrogen Production via Steam Reforming
An experimental study highlighted the use of 2-methoxyethanol in catalytic membrane reactors for producing pure hydrogen via steam reforming. This positions 2-methoxyethanol as a promising source for hydrogen production, demonstrating high efficiency and complete fuel conversion (Hedayati & Llorca, 2017).
4. Distillation Processes
2-Methoxyethanol has been evaluated as a potential entrainer in extractive distillation processes, particularly in water-alcohol mixtures. The study explored its capability to break azeotropes formed in ethanol-water and 1-propanol-water systems (Pla-Franco et al., 2013).
5. Molecular Interaction Studies
Research has been conducted on the volumetric and dielectric behavior of 2-methoxyethanol in binary liquid mixtures, providing insights into its interaction with other compounds like dimethylsulfoxide. This includes studies on densities, relative permittivities, and the formation of intermolecular complexes, valuable for understanding solvent-solute interactions (Kinart et al., 2002).
6. Gas Sensing Applications
2-Methoxyethanol has been used in the synthesis of Y2O3-ZnO nanocomposites for enhancing room temperature gas sensing performance. These sensors have shown high response, selectivity, and stability towards 2-methoxyethanol, making them suitable for monitoring its presence in various applications (Shruthi, Jayababu, & Reddy, 2019).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
138667-25-1 |
|---|---|
Nom du produit |
2-METHOXYETHANOL-1,1,2,2-D4 |
Formule moléculaire |
C3H8O2 |
Poids moléculaire |
80.119 |
Nom IUPAC |
1,1,2,2-tetradeuterio-2-methoxyethanol |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i2D2,3D2 |
Clé InChI |
XNWFRZJHXBZDAG-RRVWJQJTSA-N |
SMILES |
COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



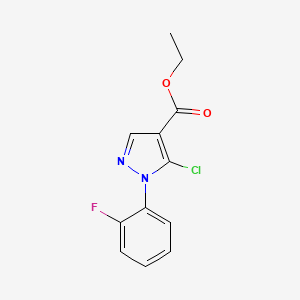
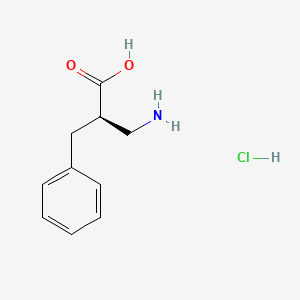
![N-(4-Oxa-1-azabicyclo[3.3.1]non-6-yl)acetamide](/img/structure/B594579.png)

![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)
